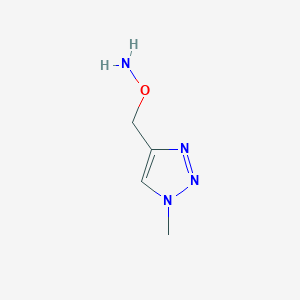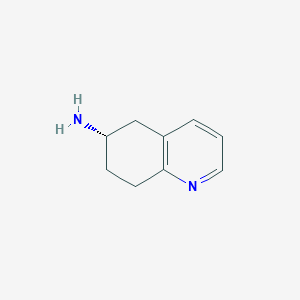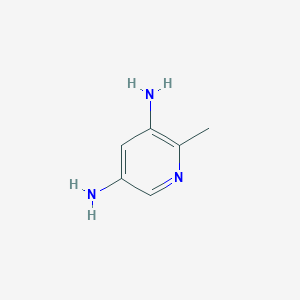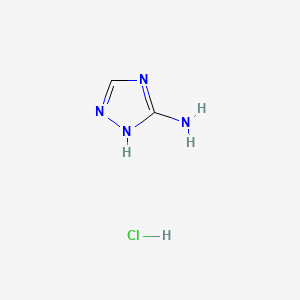
3-(3H-Diazirin-3-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3H-Diazirin-3-yl)pyridine: is a chemical compound with the molecular formula C₆H₅N₃. It features a diazirine ring attached to a pyridine ring, making it a versatile molecule in various chemical reactions and applications. The diazirine group is known for its photoreactive properties, which are useful in photoaffinity labeling and other photochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3H-Diazirin-3-yl)pyridine typically involves the following steps:
Formation of the Diazirine Ring: The diazirine ring can be synthesized from diazo compounds through photolysis or thermolysis. For instance, a common method involves the reaction of a diazo compound with a halogen source under UV light to form the diazirine ring.
Attachment to Pyridine: The diazirine ring is then attached to the pyridine ring through a nucleophilic substitution reaction. This can be achieved by reacting a halogenated pyridine with the diazirine compound in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Diazirine Precursors: Large-scale synthesis of diazirine precursors using optimized reaction conditions to ensure high yield and purity.
Continuous Flow Reactors: Utilizing continuous flow reactors for the nucleophilic substitution step to enhance efficiency and scalability.
Purification: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions
3-(3H-Diazirin-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The diazirine group can participate in nucleophilic substitution reactions, where nucleophiles replace the diazirine group, forming new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation Products: Pyridine N-oxides.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
3-(3H-Diazirin-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a photoreactive probe in photoaffinity labeling to study molecular interactions and binding sites.
Biology: Employed in the study of protein-ligand interactions, enzyme mechanisms, and cellular processes through photo-crosslinking techniques.
Medicine: Investigated for its potential in drug discovery and development, particularly in identifying drug targets and understanding drug-receptor interactions.
Industry: Utilized in the development of photoreactive materials and coatings, as well as in the synthesis of complex organic molecules.
作用机制
The mechanism of action of 3-(3H-Diazirin-3-yl)pyridine involves its photoreactive diazirine group. Upon exposure to UV light, the diazirine ring undergoes photolysis, generating a highly reactive carbene intermediate. This carbene can then form covalent bonds with nearby molecules, enabling the study of molecular interactions and binding sites.
Molecular Targets and Pathways
Molecular Targets: Proteins, nucleic acids, and other biomolecules that interact with the diazirine group.
Pathways Involved: Photolysis of the diazirine ring, generation of carbene intermediates, and subsequent covalent bonding with target molecules.
相似化合物的比较
3-(3H-Diazirin-3-yl)pyridine can be compared with other diazirine-containing compounds:
3-(Trifluoromethyl)-3H-diazirine: Similar photoreactive properties but with a trifluoromethyl group, making it more hydrophobic and potentially altering its reactivity.
3-(4-(Bromomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine: Contains a bromomethyl group, which can participate in additional substitution reactions, providing more versatility in chemical modifications.
2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane: Features two diazirine groups, increasing its photoreactivity and potential for crosslinking applications.
Uniqueness
This compound is unique due to its combination of a diazirine ring and a pyridine ring, offering a balance of photoreactivity and chemical versatility. This makes it particularly useful in applications requiring precise molecular interactions and modifications.
属性
分子式 |
C6H5N3 |
|---|---|
分子量 |
119.12 g/mol |
IUPAC 名称 |
3-(3H-diazirin-3-yl)pyridine |
InChI |
InChI=1S/C6H5N3/c1-2-5(4-7-3-1)6-8-9-6/h1-4,6H |
InChI 键 |
LIJRRFVGMHAFSL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2N=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11924173.png)

![5-Methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11924196.png)
![5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11924204.png)

![Pyrazolo[1,5-a]pyridine-3,5-diamine](/img/structure/B11924214.png)





![6-Oxa-1-thiaspiro[2.5]octane](/img/structure/B11924252.png)
![6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11924259.png)
